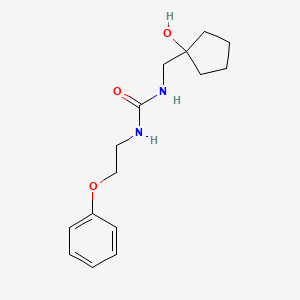

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea, commonly known as HET0016, is a potent and selective inhibitor of the enzyme 20-hydroxyeicosatetraenoic acid (20-HETE) synthase. 20-HETE is a bioactive lipid that plays a crucial role in the regulation of vascular tone, renal function, and inflammation. HET0016 has been widely used in scientific research to investigate the role of 20-HETE in various physiological and pathological processes.

Applications De Recherche Scientifique

Synthesis and Metabolism

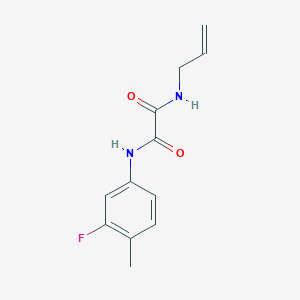

Metabolism of Carcinostatic Ureas

Research on the metabolism of carcinostatic ureas by rat liver microsomes has shown that liver microsomal metabolism can produce several metabolites from carcinostatic urea derivatives. This study highlights the complexity of urea metabolism and the formation of potentially active or toxic metabolites, indicating the importance of understanding urea derivatives' metabolic pathways in drug development and toxicity studies (May et al., 1979).

Cocondensation of Urea with Methylolphenols

The reaction of urea with methylolphenols under acidic conditions has been investigated, showing the formation of various urea derivatives. This research demonstrates the chemical versatility of urea in forming complex structures and its potential applications in polymer science and material engineering (Tomita & Hse, 1992).

Potential Therapeutic Applications

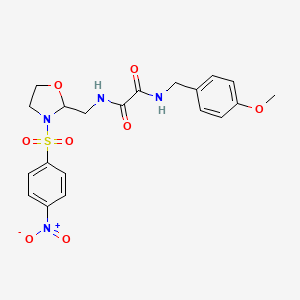

Urease Inhibitors

Urease inhibitors have been identified as potential drugs for treating gastric and urinary tract infections caused by urease-producing bacteria. This research underscores the therapeutic potential of urea derivatives in addressing infections by targeting enzymatic activity (Kosikowska & Berlicki, 2011).

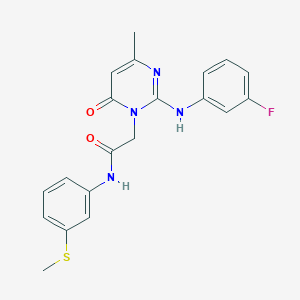

Acetylcholinesterase Inhibitors

Flexible urea derivatives have been synthesized and assessed for their antiacetylcholinesterase activity, suggesting their potential use in treating neurodegenerative diseases such as Alzheimer's by inhibiting acetylcholinesterase (Vidaluc et al., 1995).

Analytical and Biochemical Evaluation

NMR Spectroscopic Investigation of Urea-Formaldehyde Resin Synthesis

Detailed NMR spectroscopic studies of urea-formaldehyde resin synthesis have elucidated the complex reaction network involved, providing valuable insights for the chemical industry and applications in material science (Steinhof et al., 2014).

Propriétés

IUPAC Name |

1-[(1-hydroxycyclopentyl)methyl]-3-(2-phenoxyethyl)urea |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O3/c18-14(17-12-15(19)8-4-5-9-15)16-10-11-20-13-6-2-1-3-7-13/h1-3,6-7,19H,4-5,8-12H2,(H2,16,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIKRPZLOXZYNM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(CNC(=O)NCCOC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-((1-Hydroxycyclopentyl)methyl)-3-(2-phenoxyethyl)urea | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-phenyl-5H,6H,7H,8H-imidazo[1,5-a]pyridine-7-carboxylic acid hydrochloride](/img/structure/B2368034.png)

![ethyl 2-(4-(N,N-dipropylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2368037.png)

![2-((4-(propylsulfonyl)piperazin-1-yl)methyl)-1H-benzo[d]imidazole](/img/structure/B2368040.png)

![2-(3,5-Dichlorophenyl)-2-[(2,2,2-trifluoroethyl)amino]acetic acid hydrochloride](/img/structure/B2368041.png)

![methyl 3-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-7-hydroxy-2H-chromen-2-ylidene}amino)benzoate](/img/structure/B2368043.png)

![2-[3-(Dimethylsulfamoylamino)pyrrolidin-1-yl]-5-(trifluoromethyl)pyridine](/img/structure/B2368044.png)

![N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide](/img/structure/B2368046.png)

![N-[(6-Methylpyridin-3-yl)methyl]-N-[(2-propan-2-yl-1,3-thiazol-5-yl)methyl]prop-2-enamide](/img/structure/B2368049.png)

![2-[bis(furan-2-ylmethyl)amino]-N-(1-cyanocyclohexyl)-N-methylacetamide](/img/structure/B2368052.png)

![Dimethyl 3-methyl-5-[(4-phenylpiperazin-1-yl)sulfonyl]thiophene-2,4-dicarboxylate](/img/structure/B2368053.png)